molecular formula C16H19N3OS B2809913 (4-Methylpiperidin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone CAS No. 1105229-36-4

(4-Methylpiperidin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Cat. No. B2809913
CAS RN: 1105229-36-4
M. Wt: 301.41
InChI Key: RGCGHWNQRJFLGB-UHFFFAOYSA-N
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Description

“(4-Methylpiperidin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone” is a chemical compound that has been studied for its potential medicinal properties . It is a derivative of benzothiazole and piperidine, both of which are known for their wide range of biological activities .


Synthesis Analysis

The compound can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data . The compound’s structure can also be studied using density functional theory calculations .


Chemical Reactions Analysis

The chemical reactions involving this compound mainly include its synthesis from 2-amino benzothiazoles and N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted using various computational methods. For instance, its boiling point, density, solubility, and pKa can be estimated .

Scientific Research Applications

Synthesis and Characterization

The compound (4-Methylpiperidin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone and its derivatives have been synthesized and characterized, demonstrating applications in structural optimization through density functional theory (DFT) calculations and vibrational spectra interpretations. The studies facilitated insights into the compound's thermodynamic stability and reactivity, alongside investigating its antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Crystal Growth and Nonlinear Optical Properties

The crystal growth and characterization of a piperidine derivative closely related to the compound , revealing its potential in nonlinear optical (NLO) applications. This includes the synthesis method, crystal structure elucidation, and evaluation of NLO properties, suggesting suitability for optoelectronic device applications (Revathi et al., 2018).

Antimicrobial and Insecticidal Activities

Research on structurally similar thiazole derivatives has identified potent antimicrobial and insecticidal activities, underlining the utility of such compounds in developing new bioactive agents. Preliminary bioassays have indicated significant lethal rates against armyworms, highlighting the compound's relevance in agricultural and pharmaceutical sectors (Ding et al., 2019).

Electrochemical and Electrochromic Properties

Studies on polymers containing carbazole and phenyl-methanone units related to the chemical structure of interest show promising electrochemical and electrochromic properties. These findings suggest applications in developing new electrochromic materials and devices, characterized by reasonable optical contrast and fast switching times (Hu et al., 2013).

Future Directions

The compound and its derivatives have shown potential in medicinal chemistry, particularly for their anti-inflammatory properties . Future research could focus on further exploring these properties, as well as investigating other potential therapeutic applications. Additionally, more studies are needed to fully understand the compound’s mechanism of action and to evaluate its safety and efficacy in clinical settings.

properties

IUPAC Name

(2-anilino-1,3-thiazol-4-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-12-7-9-19(10-8-12)15(20)14-11-21-16(18-14)17-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCGHWNQRJFLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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